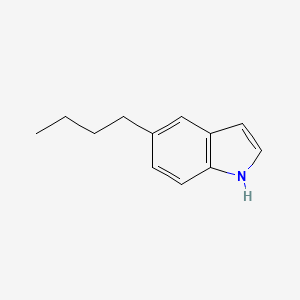

5-butyl-1H-indole

Description

5-Butyl-1H-indole is an indole derivative featuring a butyl group (-C₄H₉) at the 5-position of the indole ring. Indoles are heterocyclic aromatic compounds with a bicyclic structure, widely studied for their pharmacological and synthetic utility.

Properties

IUPAC Name |

5-butyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-3-4-10-5-6-12-11(9-10)7-8-13-12/h5-9,13H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXMJHGFWZIZBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-butyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. Another method is the Bartoli indole synthesis, which uses nitroaromatics and vinyl Grignard reagents .

Industrial Production Methods: Industrial production of indole derivatives often involves catalytic processes. For example, the use of transition metal catalysts in the cyclization of aromatic amines is a common method. These processes are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-butyl-1H-indole undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products:

Oxidation: Formation of indole-2-carboxylic acid.

Reduction: Formation of 5-butylindoline.

Substitution: Formation of halogenated indoles, nitroindoles, and sulfonated indoles.

Scientific Research Applications

Biological Activities

5-butyl-1H-indole has been studied for its diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.

Anticancer Activity

Research indicates that indole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 5-butyl-1H-indole can induce apoptosis in cancer cells. A notable example includes a series of indole-based compounds that were evaluated for their cytotoxic activities against various cancer cell lines. The results demonstrated significant inhibition of cell growth, particularly against HeLa cells, which are commonly used in cancer research .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-butyl-1H-indole derivative | HeLa | 12.5 |

| Indole analog A | MDA-MB-231 | 8.3 |

| Indole analog B | A549 | 15.0 |

Antimicrobial Activity

The antimicrobial potential of 5-butyl-1H-indole derivatives has also been explored. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using the agar diffusion method.

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| 5-butyl-1H-indole derivative | Staphylococcus aureus | 25 |

| Indole analog C | Escherichia coli | 30 |

| Indole analog D | Bacillus subtilis | 20 |

Synthetic Utility

The synthesis of functionalized indoles, including 5-butyl-1H-indole, is of great interest due to their biological activity. Various synthetic routes have been developed to produce these compounds efficiently.

Synthesis Techniques

Several methods for synthesizing 5-butyl-1H-indole and its derivatives have been reported:

- Fischer Indole Synthesis : This method involves the condensation of phenylhydrazine with ketones or aldehydes to form indoles.

- Cyclization Reactions : The use of cyclization reactions with appropriate substrates has been shown to yield high yields of indole derivatives.

Neuroprotective Effects

Emerging research suggests that indole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Parkinson's disease. Structure-activity relationship studies have identified specific modifications on the indole ring that enhance receptor affinity and selectivity.

Case Studies

A study focused on a series of substituted indoles demonstrated that specific structural modifications significantly increased their affinity for dopamine receptors, which are crucial in Parkinson's disease treatment .

Mechanism of Action

The mechanism of action of 5-butyl-1H-indole involves its interaction with biological targets, such as enzymes and receptors. The indole ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Indole Derivatives

Substituent Position and Type

5-Position Substitutions

- 5-Benzyloxy-1H-indole-2-carboxylic acid (15): Features a benzyloxy group (-OCH₂C₆H₅) at the 5-position.

3-Position Substitutions

- 3-(1-Benzyl-1H-imidazol-5-yl)-7-chloro-1H-indole (47) : Incorporates a benzyl-imidazole moiety at the 3-position. This bulky substituent may sterically hinder interactions with biological targets, unlike the 5-butyl group .

- 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-5-methoxy-1H-indole (79): Combines an indolemethyl-imidazole group at the 3-position and a methoxy group at the 5-position. The methoxy group introduces polarity, contrasting with the nonpolar butyl chain .

1-Position Substitutions

Physicochemical Properties

Key Observations :

- Melting Points : Bulky aromatic substituents (e.g., benzyl-imidazole in 47) correlate with higher melting points due to π-π stacking, while alkyl chains (e.g., butyl) likely reduce crystallinity .

- Spectral Signatures : The butyl group in 5-butyl-1H-indole would exhibit distinct alkyl C-H stretches in IR and upfield shifts in ¹H NMR (δ 0.8–1.5) compared to aromatic substituents .

Biological Activity

5-butyl-1H-indole is a compound belonging to the indole family, which is known for its diverse biological activities. This article delves into the various aspects of its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Overview of Indole Derivatives

Indole derivatives, including 5-butyl-1H-indole, have been extensively studied for their biological activities . These compounds are recognized for their roles in medicinal chemistry due to their potential antiviral, anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of 5-butyl-1H-indole allows it to interact with various biological targets, making it a candidate for further research in drug development.

The mechanism of action of 5-butyl-1H-indole involves its ability to mimic natural substrates, enabling it to bind to active sites on enzymes and receptors. This binding can modulate biological pathways, leading to either inhibition or activation of specific cellular processes. For instance, the indole ring's structural features allow it to influence signaling pathways that are crucial in disease progression.

Antimicrobial Properties

Research indicates that 5-butyl-1H-indole exhibits significant antimicrobial activity. It has been shown to be effective against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans. The minimum inhibitory concentration (MIC) values for these activities suggest that this compound can inhibit bacterial growth at relatively low concentrations .

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | ≤0.25 |

| Cryptococcus neoformans | ≤0.25 |

Anticancer Activity

Indole derivatives are also recognized for their anticancer potential. Studies have suggested that 5-butyl-1H-indole may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptotic pathways . Further investigations into its structure-activity relationship (SAR) could provide insights into optimizing its efficacy against specific cancer types.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated a series of indole derivatives, including 5-butyl-1H-indole, for their antimicrobial properties. The results highlighted that structural modifications significantly influenced the compounds' activity against MRSA and other pathogens. Notably, compounds with halogen substitutions on the indole ring exhibited enhanced antimicrobial effects .

Investigation into Anticancer Effects

Another study focused on the anticancer properties of 5-butyl-1H-indole demonstrated its ability to inhibit tumor growth in vitro. The compound was tested on various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis. The detailed analysis revealed that the compound's interaction with specific cellular receptors was crucial for its anticancer activity .

Comparative Analysis with Related Compounds

The biological activity of 5-butyl-1H-indole can be compared with other indole derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| Indole | C8H7N | Broad-spectrum activity |

| 5-methyl-1H-indole | C9H9N | Moderate antimicrobial properties |

| 5-ethyl-1H-indole | C10H11N | Enhanced lipophilicity |

| 5-butyl-1H-indole | C12H15N | Stronger antimicrobial and anticancer effects |

The butyl group in 5-butyl-1H-indole enhances its lipophilicity compared to other derivatives, potentially improving its ability to penetrate biological membranes and interact with targets within cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-butyl-1H-indole, and how can reaction conditions be optimized?

- Methodological Answer : 5-Butyl-1H-indole can be synthesized via alkylation of indole precursors using butyl halides or Grignard reagents. For example, Friedel-Crafts alkylation under Lewis acid catalysis (e.g., AlCl₃) is a common approach. Optimization involves varying solvent polarity (e.g., DCM vs. DMF), temperature (0–80°C), and stoichiometry to maximize yield. Post-synthesis purification typically employs column chromatography with gradients of ethyl acetate/hexane .

Q. How are the physicochemical properties (e.g., solubility, logP) of 5-butyl-1H-indole experimentally determined?

- Methodological Answer :

- Solubility : Tested in solvents like DMSO, ethanol, and water using UV-Vis spectroscopy or gravimetric analysis. For low solubility, formulations with PEG-300 and Tween-80 are recommended for in vitro studies .

- logP : Determined via shake-flask method or HPLC retention time correlation using C18 columns .

Q. What spectroscopic techniques are critical for confirming the structure of 5-butyl-1H-indole?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., butyl chain at C5) and indole ring protons .

- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) confirms molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and bond angles, particularly for derivatives with bulky substituents .

Advanced Research Questions

Q. What mechanistic insights explain regioselective alkylation at the 5-position of indole?

- Methodological Answer : Regioselectivity is influenced by electronic (e.g., electron-rich C3 vs. C5) and steric factors. Computational studies (DFT) map charge distribution, while experimental probes (e.g., deuterium labeling) track reaction pathways. Alkylating agents with bulky groups favor C5 substitution due to reduced steric hindrance compared to C3 .

Q. How does the butyl group modulate 5-butyl-1H-indole’s bioactivity in enzyme inhibition assays?

- Methodological Answer : The hydrophobic butyl chain enhances binding to enzyme pockets (e.g., cytochrome P450 or kinases). Competitive inhibition assays (IC₅₀ determination) compare activity against unsubstituted indoles. Molecular docking simulations further predict interactions with active sites .

Q. What analytical challenges arise in distinguishing 5-butyl-1H-indole from structural isomers?

- Methodological Answer : Isomeric differentiation requires hyphenated techniques:

- LC-PDA/MS : Retention time shifts and UV spectra (e.g., λmax differences) identify positional isomers .

- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to confirm substituent positions .

Q. How does crystal packing of 5-butyl-1H-indole compare to other alkyl-substituted indoles?

- Methodological Answer : X-ray diffraction reveals intermolecular interactions (e.g., π-π stacking, van der Waals forces). For 5-butyl-1H-indole, the extended alkyl chain may disrupt aromatic stacking, leading to layered or herringbone packing motifs. Comparative studies with 3-butyl analogs highlight steric effects on lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.